molecular formula C12H14BrNO4 B14591418 N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine CAS No. 61445-20-3

N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine

Cat. No.: B14591418
CAS No.: 61445-20-3
M. Wt: 316.15 g/mol
InChI Key: PNEPCZUYROFNGW-JTQLQIEISA-N
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Description

N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromoethoxycarbonyl group attached to the amino acid L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine typically involves the reaction of L-phenylalanine with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in modifying proteins and peptides.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine involves its interaction with nucleophiles, leading to the formation of substituted derivatives. The bromoethoxycarbonyl group acts as an electrophile, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The aromatic ring in phenylalanine provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

61445-20-3

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

(2S)-2-(2-bromoethoxycarbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C12H14BrNO4/c13-6-7-18-12(17)14-10(11(15)16)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

PNEPCZUYROFNGW-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCCBr

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCCBr

Origin of Product

United States

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